Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

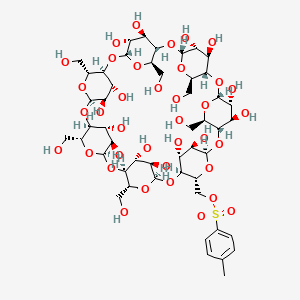

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of a hydroxyl group at the 6th position of the beta-cyclodextrin with a p-toluenesulfonyl group. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield an amino-cyclodextrin derivative .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Delivery Systems

Mono-Ts-β-CD is primarily utilized in drug delivery systems to enhance the solubility and stability of poorly soluble drugs. By encapsulating active pharmaceutical ingredients (APIs), it improves their bioavailability, which is crucial for effective therapeutic outcomes. For instance, studies have shown that mono-Ts-β-CD can significantly increase the solubility of certain anticancer drugs, facilitating better absorption in the body .

Formulation Enhancements

In addition to solubility improvement, mono-Ts-β-CD aids in stabilizing formulations against degradation. Its ability to form inclusion complexes with various drugs helps protect sensitive compounds from environmental factors such as light and moisture, extending their shelf life .

Analytical Chemistry

Chiral Separation

In analytical chemistry, mono-Ts-β-CD serves as a chiral selector in capillary electrophoresis (CE). This application is vital for the separation of enantiomers, which is essential in developing chiral drugs to ensure their efficacy and safety. The compound's ability to selectively interact with one enantiomer over another allows for precise analytical measurements .

Method Development

Research has demonstrated that using mono-Ts-β-CD in CE can improve resolution and sensitivity in detecting pharmaceutical compounds. This has implications for quality control in drug manufacturing and regulatory compliance .

Food Industry

Flavor and Aroma Enhancement

In the food industry, mono-Ts-β-CD is employed to encapsulate volatile flavor compounds, thereby enhancing the flavor profiles of various products. By protecting these compounds during processing and storage, it helps maintain the integrity and quality of food items .

Preservation Techniques

The use of cyclodextrins like mono-Ts-β-CD can also extend the shelf life of food products by reducing oxidation and microbial growth. This application is particularly beneficial in the formulation of functional foods aimed at improving health outcomes .

Cosmetic Formulations

Stabilizing Agent

In cosmetics, mono-Ts-β-CD acts as a stabilizing agent, enhancing the delivery of active ingredients while improving product texture. Its ability to form complexes with various cosmetic actives allows for controlled release and improved efficacy in skin care products .

Texture Improvement

The incorporation of mono-Ts-β-CD into creams and lotions not only stabilizes formulations but also contributes to a more pleasant sensory experience for consumers. This application aligns with current trends towards multifunctional cosmetic products .

Case Studies

Wirkmechanismus

The mechanism of action of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps the guest molecule, while the hydrophilic exterior interacts with the surrounding environment, enhancing the solubility and stability of the guest molecule . This property is particularly useful in drug delivery, where it helps in the solubilization and stabilization of hydrophobic drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin: Similar to the beta form but with a different ring size, leading to different inclusion properties.

Mono-6-Iodo-6-deoxy-beta-cyclodextrin: Another modified cyclodextrin with an iodine atom at the 6th position, used for different applications.

Uniqueness

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it particularly valuable in various fields of research and industry .

Biologische Aktivität

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin (Mono-Ts-β-CD) is a derivative of beta-cyclodextrin, known for its unique structural properties and potential applications in various biological fields. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications, supported by relevant data tables and case studies.

Mono-Ts-β-CD is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 67217-55-4 |

| Molecular Formula | C₄₉H₇₆O₃₇S |

| Molecular Weight | 1289.17 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Water Solubility | Soluble in DMF, DMSO; insoluble in water |

| LogP | -4.56 |

Synthesis

The synthesis of Mono-Ts-β-CD typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride under controlled conditions. A common method includes dissolving beta-cyclodextrin in deionized water, adding p-toluenesulfonyl chloride, and using sodium hydroxide to facilitate the reaction. The purification process often requires filtration and neutralization to isolate the desired product .

Biological Activity

Mono-Ts-β-CD exhibits several biological activities that enhance its utility in pharmaceutical applications:

- Drug Delivery : Its ability to form inclusion complexes with various drugs improves solubility and bioavailability. Studies have shown that Mono-Ts-β-CD can encapsulate hydrophobic drugs, facilitating their delivery and enhancing therapeutic efficacy .

- Antimicrobial Properties : Research indicates that Mono-Ts-β-CD has antimicrobial activity against various pathogens, making it a candidate for use in antimicrobial formulations .

- Biocompatibility : The compound has been evaluated for biocompatibility in vitro, showing minimal cytotoxicity towards human cell lines, which is crucial for its application in drug delivery systems .

Case Studies

Case Study 1: Drug Delivery Enhancement

A study demonstrated that Mono-Ts-β-CD significantly increased the solubility of poorly soluble drugs like ibuprofen. The formulation showed improved pharmacokinetic profiles in vivo compared to free drug administration.

Case Study 2: Antimicrobial Application

In another investigation, Mono-Ts-β-CD was incorporated into a hydrogel matrix for wound healing applications. The hydrogel exhibited sustained release of antimicrobial agents, effectively reducing bacterial load in infected wounds.

Eigenschaften

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYLJCBFCXEADB-XISQNVKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O37S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.